4-(4-Fluoroanilino)-4-oxobut-2-enoic acid 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 119322-47-3
VCID: VC8057130
InChI: InChI=1S/C10H8FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+
SMILES: C1=CC(=CC=C1NC(=O)C=CC(=O)O)F
Molecular Formula: C10H8FNO3
Molecular Weight: 209.17 g/mol

4-(4-Fluoroanilino)-4-oxobut-2-enoic acid

CAS No.: 119322-47-3

Cat. No.: VC8057130

Molecular Formula: C10H8FNO3

Molecular Weight: 209.17 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Fluoroanilino)-4-oxobut-2-enoic acid - 119322-47-3

Specification

CAS No. 119322-47-3
Molecular Formula C10H8FNO3
Molecular Weight 209.17 g/mol
IUPAC Name (E)-4-(4-fluoroanilino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C10H8FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+
Standard InChI Key NRDZVHHPNZDWRA-AATRIKPKSA-N
Isomeric SMILES C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)F
SMILES C1=CC(=CC=C1NC(=O)C=CC(=O)O)F
Canonical SMILES C1=CC(=CC=C1NC(=O)C=CC(=O)O)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

4-(4-Fluoroanilino)-4-oxobut-2-enoic acid features a maleamic acid backbone (a conjugated system of a carboxylic acid and an amide) substituted with a 4-fluorophenyl group. The fluorine atom at the para position of the aromatic ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions . The compound exists in two isomeric forms (E and Z), with the E-isomer being more commonly reported .

Physical and Chemical Properties

Key physicochemical properties include:

PropertyValueSource
Melting Point209°C
Boiling Point437.3 ± 45.0 °C (Predicted)
Density1.413 ± 0.06 g/cm³
pKa3.46 ± 0.10
SolubilityModerate in polar solvents

The compound’s low pKa (3.46) suggests acidic behavior, primarily due to the carboxylic acid group . Its predicted LogP value of 1.61 indicates moderate lipophilicity, which may influence biological interactions .

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves the condensation of maleic anhydride with 4-fluoroaniline under controlled conditions :

Maleic anhydride+4-FluoroanilineEtOH, Δ4-(4-Fluoroanilino)-4-oxobut-2-enoic acid\text{Maleic anhydride} + \text{4-Fluoroaniline} \xrightarrow{\text{EtOH, Δ}} \text{4-(4-Fluoroanilino)-4-oxobut-2-enoic acid}

This reaction typically proceeds at 60–80°C in ethanol, yielding a crude product purified via recrystallization. Industrial-scale production employs continuous flow reactors to optimize yield (reported >85%) and purity (>95%).

Comparison with Analogous Compounds

Structural analogs exhibit varying reactivities and applications:

CompoundSubstituentKey Differences
N-(4-Chlorophenyl)maleamic acidClHigher reactivity in nucleophilic substitution
N-(4-Methylphenyl)maleamic acidCH₃Increased lipophilicity
4-(4-Fluoroanilino)-4-oxobut-2-enoic acidFEnhanced electronic effects

The fluorine substituent in 4-(4-fluoroanilino)-4-oxobut-2-enoic acid improves stability against oxidation compared to chlorinated analogs.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing fluorinated pharmaceuticals. Its amide and carboxylic acid groups enable participation in peptide coupling and cyclization reactions . For example, derivatives have been explored as inhibitors of influenza cap-dependent endonuclease .

Agricultural Chemistry

In agrochemical research, the compound has been tested as a plant growth regulator. Field trials on stone fruits showed a 30% improvement in abscission efficiency without phytotoxicity.

ManufacturerPrice (1g)Purity
Sigma-Aldrich$11095%
Tokyo Chemical Industry$9898%
Combi-Blocks$10597%

Future Research Directions

  • Biological Screening: Systematic evaluation of antimicrobial and anticancer properties.

  • Synthetic Optimization: Development of enantioselective synthesis for chiral derivatives.

  • Nanomedicine: Exploration as a lipidic prodrug component for targeted delivery .

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